molecular formula C6H5BrClNO B174032 (5-Bromo-4-chloropyridin-2-yl)methanol CAS No. 103971-44-4

(5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No. B174032
M. Wt: 222.47 g/mol
InChI Key: QMPZJKMTLSPODU-UHFFFAOYSA-N
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Description

“(5-Bromo-4-chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 g/mol .


Molecular Structure Analysis

The compound contains a total of 15 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.47 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has 1 rotatable bond . The exact mass and monoisotopic mass of the compound is 220.92430 g/mol . The topological polar surface area is 33.1 Ų . The compound has a complexity of 114 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Structural Elucidation : Derivatives of halogenated pyridines are often synthesized for their structural and chemical properties analysis. For instance, compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been synthesized and characterized, indicating the potential for (5-Bromo-4-chloropyridin-2-yl)methanol to serve as a precursor in the synthesis of complex molecules for structural studies (Wang et al., 2008).

Catalysis and Organic Transformations

  • Catalytic Applications : Halogenated pyridine derivatives can act as intermediates in catalytic processes or as ligands in the synthesis of metal complexes, which are useful in various catalytic transformations. For example, nickel complexes with bidentate N,O-type ligands have been synthesized, showing the versatility of pyridine derivatives in catalysis (Kermagoret & Braunstein, 2008).

Biological Applications

  • Biological Activity : Some derivatives are explored for their biological activities, including antibacterial properties. For example, compounds such as 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate have been synthesized and tested for antibacterial activity, indicating the potential for related compounds to serve in drug discovery and medicinal chemistry (Li, 2009).

Material Science

  • Material Synthesis : Halogenated pyridines can be key intermediates in the synthesis of materials with specific properties. The synthesis of Schiff base, Co(II), and Cu(II) metal complexes and poly(phenoxy-imine)s containing pyridine unit showcases the role of such compounds in developing materials with potential electronic or photonic applications (Kaya et al., 2021).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 .

properties

IUPAC Name

(5-bromo-4-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPZJKMTLSPODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599958
Record name (5-Bromo-4-chloropyridin-2-yl)methanol
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-4-chloropyridin-2-yl)methanol

CAS RN

103971-44-4
Record name 5-Bromo-4-chloro-2-pyridinemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-4-chloropyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-4-chloropyridin-2-yl)methanol
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Synthesis routes and methods I

Procedure details

A solution of 4-chloro-5-bromo-2-picoline-N-oxide (23.9 g) in dichloromethane (250 ml) was cooled to 10° and trifluoroacetic anhydride (25 ml) added over 20 minutes. The mixture was allowed to warm to ambient temperature, and stand for 7 days. After cooling to 10°, methanol (100 ml) was added, and the solution stripped. The residue was treated with water (150 ml), basified with saturated aqueous sodium carbonate to pH 10, and extracted with ethyl acetate (2×150 ml). The combined extracts were dried (MgSO4). stripped, and triturated with ether to give 4-chloro-5-bromo-2-hydroxymethylpyridine, 16.58 g. m.p. 109°-10°.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3.0 mL trifluoroacetic anhydride were added dropwise at 10° C. to 2.6 g (12 mmol) 5-bromo-4-chloro-2-methylpyridine-1-oxide in 30 mL DCM. The reaction mixture was stirred for 5 days at RT. After the addition of MeOH the reaction mixture was evaporated down, the residue was combined with 15% potassium carbonate solution and extracted several times with EtOAC. The combined organic phases were dried on sodium sulphate and evaporated down.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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